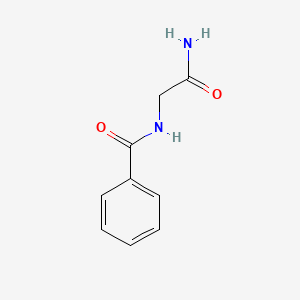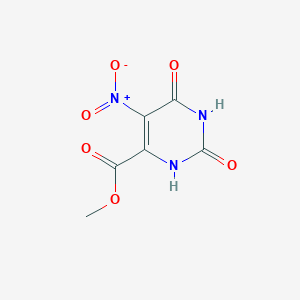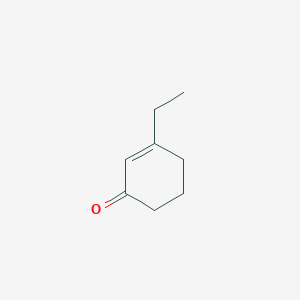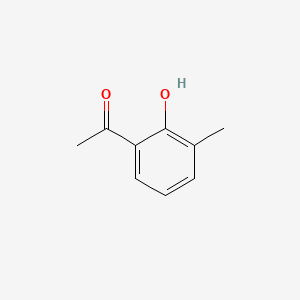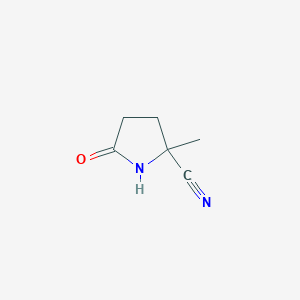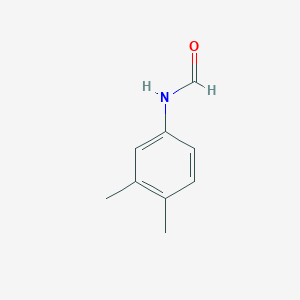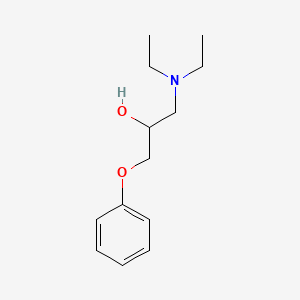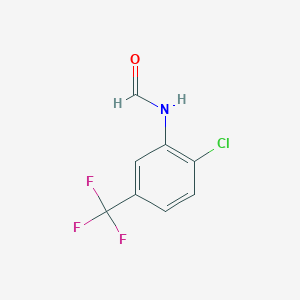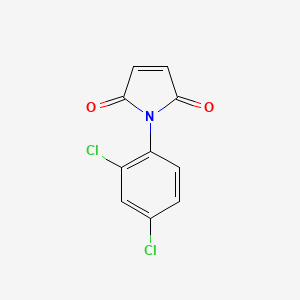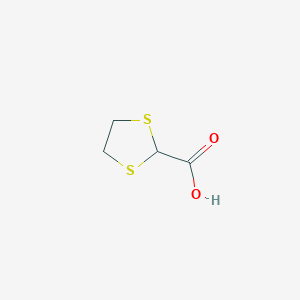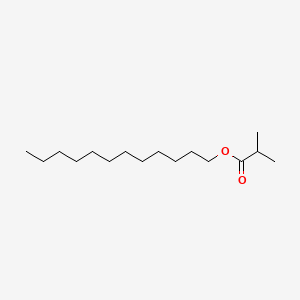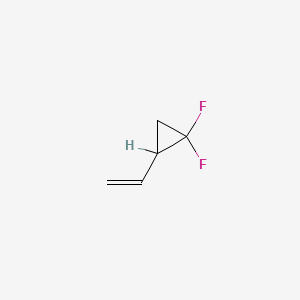
1,1-Difluoro-2-vinylcyclopropane
Übersicht
Beschreibung
1,1-Difluoro-2-vinylcyclopropane is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The presence of difluoro substitution on the cyclopropane ring and a vinyl group makes it a unique monomer for polymerization reactions and a substrate for various chemical transformations .
Synthesis Analysis
The synthesis of 1,1-difluoro-2-vinylcyclopropane has been revisited to correct earlier structural assignments. The monomer has been characterized using NMR spectroscopy, differential scanning calorimetry, and size exclusion chromatography, leading to a reassignment of the polymer structure that aligns with theoretical expectations . Additionally, the synthesis of related compounds, such as 1,1-difluoro-2-heptyl-2-vinylcyclopropane and its isomers, has been explored, revealing the influence of fluorine on the ring-opening behavior of the cyclopropane ring .
Molecular Structure Analysis
The molecular structure of 1,1-difluoro-2-vinylcyclopropane and its polymers has been extensively studied using NMR spectroscopy. The presence of difluorine atoms is known to influence the reactivity and stability of the cyclopropane ring, affecting the ring-opening behavior during polymerization .
Chemical Reactions Analysis
The chemical reactivity of 1,1-difluoro-2-vinylcyclopropane has been demonstrated in various reactions. For instance, radical polymerization of this monomer has been shown to proceed with the formation of polymers containing cyclobutane rings in addition to the expected 1,5-type ring-opened units . The selectivity in the direction of cleavage of the cyclopropane ring is not 100%, which has been attributed to the influence of the difluorine substituents . Moreover, the compound has been used in metal-catalyzed cyclopropanation reactions to synthesize 1,2-divinylcyclopropanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1-difluoro-2-vinylcyclopropane are closely related to its molecular structure. The difluorine substituents significantly affect the compound's reactivity, as seen in the radical polymerization behavior, where the direction of the cyclopropane ring cleavage is influenced by the presence of these electron-withdrawing groups . The thermal stability and reactivity of the compound and its derivatives have also been a subject of study, revealing that the difluorine substitution can lead to a variety of regioselective ring-opening reactions .
Wissenschaftliche Forschungsanwendungen
Polymerization and Structural Analysis
1,1-Difluoro-2-vinylcyclopropane has been extensively studied for its polymerization behavior and structural properties. Research by Feast, Gimeno, and Kenwright (2006) reexamined its synthesis and radical polymerization, correcting earlier structural assignments. Their analysis using NMR spectroscopy, differential scanning calorimetry, and size exclusion chromatography provided new insights into the polymer structure of this compound (Feast, Gimeno, & Kenwright, 2006).
Influence on Cyclopropane Ring Opening
Another study by the same authors explored the radical ring-opening behavior of 1,1-difluoro-2-vinylcyclopropane and its isomers. Their findings confirmed the influence of fluorine on the course of cyclopropane ring opening, with the presence of an alkyl chain modifying the ratios of 1,4- to 1,5-ring opening compared to the unsubstituted parent monomer (Feast, Gimeno, & Kenwright, 2006).
Radical Polymerization Behavior
Sanda, Takata, and Endo (1993) investigated the radical polymerization of 1,1-disubstituted 2-vinylcyclopropanes. Their study focused on understanding the structures of the polymers obtained, the mechanism of polymerization, and the volume change upon polymerization. They discovered that the selectivity in the direction of cleavage of the cyclopropane ring was not 100%, leading to new insights into the polymerization process (Sanda, Takata, & Endo, 1993).
Thermal Rearrangement and Ring Expansion
A study by Dolbier and McClinton (1995) focused on the thermal rearrangement of 2-(trifluoromethyl)-1-vinylcyclopropane, providing insights into the stability and rearrangement behavior of such compounds. Their findings contribute to the understanding of the effects of fluorine substitution on cyclopropane systems (Dolbier & McClinton, 1995).
Applications in Synthesis of Complex Molecules
The compound has also beenused in the synthesis of complex molecules. Trost et al. (2018) reported the use of vinylcyclopropanes (VCPs) in a palladium-catalyzed asymmetric allylic alkylation, which included 1,1-difluoro-2-vinylcyclopropane. This method allowed for the functionalization of 3-substituted 1H-indoles and tryptophan derivatives, showcasing the potential of VCPs in creating diverse and complex molecular structures (Trost et al., 2018).
Use in Synthesis of Amphiphilic Polymers
Ntoukam et al. (2015) utilized 1,1-disubstituted-2-vinylcyclopropane monomers in the synthesis of non-ionic and zwitterionic polymeric surfactants. These polymers were synthesized through free radical ring opening polymerization and post-polymerization modifications, demonstrating the versatility of 1,1-difluoro-2-vinylcyclopropane derivatives in creating functionalized polymers (Ntoukam et al., 2015).
Safety And Hazards
Zukünftige Richtungen
The functionalization of organic molecules with fluorine substituents, such as in 1,1-Difluoro-2-vinylcyclopropane, has grown rapidly due to its applications in fields like medicine, agriculture, or materials sciences . The importance of 1,1-difluorocyclopropane derivatives in synthesis is being reviewed, and several examples are provided to highlight the biological importance of this class of compounds .
Eigenschaften
IUPAC Name |
2-ethenyl-1,1-difluorocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2/c1-2-4-3-5(4,6)7/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLGRUGHFNFAFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989211 | |
| Record name | 2-Ethenyl-1,1-difluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-2-vinylcyclopropane | |
CAS RN |
694-34-8 | |
| Record name | 1,1-Difluoro-2-vinylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethenyl-1,1-difluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10989211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 694-34-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding regarding the structure of poly(1,1-difluoro-2-vinylcyclopropane)?
A1: Research published in "Synthesis and Radical Polymerization of 1,1-Difluoro-2-vinylcyclopropane: A Reexamination and Structural Reassignment" revealed that the previously proposed structure of the polymer was incorrect. Through comprehensive analysis using ¹H, ¹⁹F, and ¹³C NMR spectroscopy, along with other techniques, the authors reassigned the polymer structure. This reassignment aligns with theoretical predictions and experimental observations regarding the radical ring-opening behavior of fluorinated cyclopropanes. []
Q2: How does the presence of fluorine atoms influence the reactivity of 1,1-Difluoro-2-vinylcyclopropane?
A2: "Hydrierwärmen, III. Einfluß von Fluorsubstituenten auf die thermische Umlagerung des Cyclopropansystems" investigates the impact of fluorine substituents on the thermal rearrangement of the cyclopropane system in 1,1-Difluoro-2-vinylcyclopropane. The research demonstrates that fluorine destabilizes the cyclopropane ring, lowering its energy by approximately 12-14 kcal/mol. This destabilization significantly influences the molecule's reactivity, impacting both the vinylcyclopropane rearrangement and the 1,5-homodienyl hydrogen shift. []
Q3: What polymerization methods have been explored for 1,1-Difluoro-2-vinylcyclopropane?
A3: Beyond conventional radical polymerization, research has investigated the cationic polymerization of 1,1-Difluoro-2-vinylcyclopropane under high pressure. Studies like "Cationic polymerization of 1,1-difluoro-2-vinylcyclopropane (DFVC) at pressures up to 10,000 kg/cm2☆" explore how extreme conditions can influence the polymerization process and the resulting polymer's properties. [] Additionally, "Radical polymerization of 1,1-difluoro-2-vinylcyclopropane at pressures of up to 10,000 kg/cm2☆" delves into the impact of high pressure on the radical polymerization of this monomer. [] These investigations provide valuable insights into tailoring polymerization conditions to achieve desired material properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



